Structural Regioisomerism: 2-Pyrrolyl-5-methoxy Substitution Pattern Versus Literature Compounds 1 and 2
The target compound bears the 2,5-dimethylpyrrole substituent at the 2-position of the benzoic acid ring with a methoxy group at the 5-position. In contrast, the two most extensively characterized members of this compound class—designated compound 1 [4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid] and compound 2 [5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid]—differ in both the position of pyrrole attachment (para and meta, respectively) and the nature of the oxygen substituent (hydroxy versus methoxy) [1][2]. This regioisomeric variation is pharmacologically consequential: compounds 1 and 2 bind to the EphA4 ligand-binding domain with Kd values of 20.4 μM and 26.4 μM, respectively, demonstrating that even the shift from 4- to 5-pyrrolyl substitution modulates target affinity [1]. No equivalent binding data exist for the 2-pyrrolyl-5-methoxy regioisomer, representing a structurally uncharacterized region of the SAR landscape.
| Evidence Dimension | Structural regioisomerism and oxygen-substituent identity |
|---|---|
| Target Compound Data | 2-(2,5-dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid (2-pyrrolyl, 5-methoxy substitution pattern) |
| Comparator Or Baseline | Compound 1: 4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid (4-pyrrolyl, 2-hydroxy). Compound 2: 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid (5-pyrrolyl, 2-hydroxy). |
| Quantified Difference | EphA4 Kd: Compound 1 = 20.4 μM; Compound 2 = 26.4 μM (ΔKd = 6.0 μM between 4- and 5-pyrrolyl regioisomers). Target compound Kd: no published data available. |
| Conditions | EphA4 ligand-binding domain; NMR and crystallographic binding assays as reported by Noberini et al. (2008) [1]. |
Why This Matters
The absence of published affinity data for the 2-pyrrolyl-5-methoxy regioisomer means researchers cannot assume target engagement comparable to compounds 1 or 2; procurement for biological studies requires de novo characterization rather than reliance on class-level extrapolation.
- [1] Noberini R, et al. Crystal Structure and NMR Binding Reveal that Two Small Molecule Antagonists Target the High-Affinity Ephrin-Binding Channel of the EphA4 Receptor. J Biol Chem. 2008;283(45):30852-30860. View Source
- [2] Hahn AS, Desrosiers RC. Binding of the Kaposi's Sarcoma-Associated Herpesvirus to the Ephrin Binding Surface of the EphA2 Receptor and Its Inhibition by a Small Molecule. J Virol. 2014;88(16):8724-8734. doi:10.1128/JVI.01392-14 View Source
